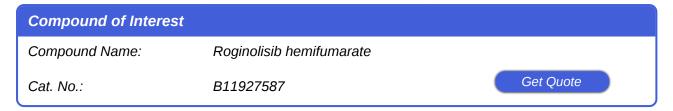


# An In-Depth Technical Guide to the Pharmacodynamics of Roginolisib Hemifumarate

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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Roginolisib (IOA-244) is a novel, orally bioavailable, small molecule inhibitor of phosphoinositide 3-kinase delta (PI3K $\delta$ ). It distinguishes itself as a first-in-class, non-ATP competitive, allosteric modulator with high selectivity for the PI3K $\delta$  isoform. This unique mechanism of action confers a favorable safety profile compared to previous generations of PI3K inhibitors. Pharmacodynamically, Roginolisib exerts a dual effect by directly inhibiting the growth of cancer cells and by modulating the tumor immune microenvironment to favor an antitumor response. This technical guide provides a comprehensive overview of the pharmacodynamics of **Roginolisib hemifumarate**, detailing its mechanism of action, preclinical evidence, and clinical findings, with a focus on quantitative data and experimental methodologies.

#### **Mechanism of Action**

Roginolisib is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ). Unlike many other PI3K inhibitors that compete with ATP for the kinase domain, Roginolisib is a non-ATP competitive, allosteric modulator. This distinct binding mode is believed to contribute to its high selectivity and improved tolerability profile.





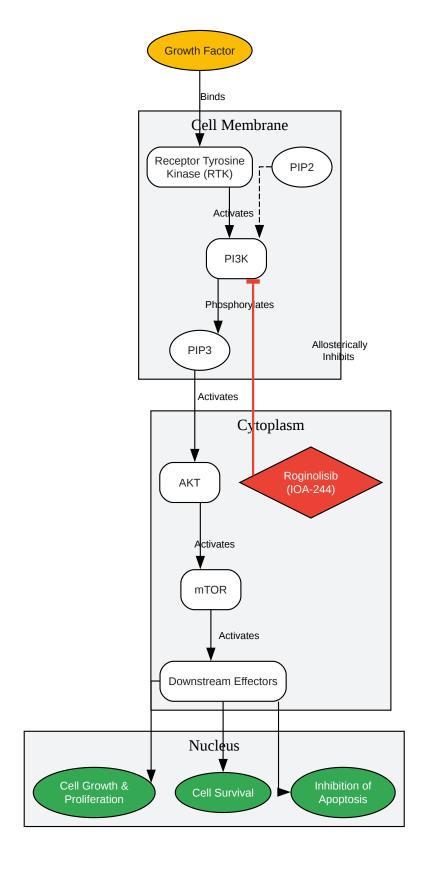


The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. The PI3K $\delta$  isoform is primarily expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells, particularly B cells and T cells.

By selectively inhibiting PI3K $\delta$ , Roginolisib disrupts downstream signaling cascades, including the AKT/mTOR pathway. This leads to two key pharmacodynamic effects:

- Direct Anti-Tumor Activity: In cancer cells where the PI3Kδ pathway is active, Roginolisib can directly inhibit their growth and proliferation and induce apoptosis.
- Immunomodulation of the Tumor Microenvironment: Roginolisib alters the balance of immune cells within the tumor microenvironment. It has been shown to decrease the number and suppressive function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are key drivers of immune evasion in cancer. Concurrently, it promotes the activity of anti-tumor effector cells such as CD8+ T cells and natural killer (NK) cells. This shift from an immunosuppressive to an immune-active microenvironment enhances the body's ability to recognize and eliminate cancer cells.





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Caption: Roginolisib's mechanism of action on the PI3K/AKT/mTOR signaling pathway.



# **Preclinical Pharmacodynamics**

A robust body of preclinical data underscores the potent and selective anti-tumor activity of Roginolisib. These studies have been conducted across a range of in vitro and in vivo models, demonstrating its effects on cancer cell viability and immune cell modulation.

## In Vitro Potency and Selectivity

Roginolisib has demonstrated potent and highly selective inhibition of PI3K $\delta$  in enzymatic and cellular assays.

Parameter	Value	Assay System
ΡΙ3Κδ ΙC50	145 nM	Enzymatic Assay
BCR-induced pAkt IC50	280 nM	Ramos B cells
B-cell Proliferation IC50	48 nM	Cellular Assay
BCR: B-cell receptor; IC50: half maximal inhibitory concentration; pAkt: phosphorylated Akt		

Roginolisib exhibits high selectivity for PI3K $\delta$  over a large panel of other kinases, which is consistent with its favorable safety profile.

#### In Vitro Anti-Tumor and Immunomodulatory Effects

- Direct Cytotoxicity: Roginolisib induces apoptosis in various cancer cell lines, including malignant pleural mesothelioma (MPM) cells. It also shows anti-proliferative activity in hepatocellular tumor lines and breast cancer cells (MDA-MB-231).
- Immune Cell Modulation:
  - T-regulatory Cells (Tregs): Roginolisib selectively and concentration-dependently suppresses the proliferation of Tregs while having minimal impact on the proliferation of conventional CD4+ and CD8+ T cells.



- CD8+ T cells: Treatment with Roginolisib during the activation of CD8+ T cells promotes their differentiation into memory-like, long-lived cells with enhanced anti-tumor capacity.
- Myeloid-Derived Suppressor Cells (MDSCs): In vivo studies have shown a marked decrease in MDSC populations within the tumor microenvironment following Roginolisib treatment.
- Natural Killer (NK) Cells: An increase in NK cells has been observed in the tumor microenvironment of Roginolisib-treated animal models.

## In Vivo Anti-Tumor Efficacy

In syngeneic mouse models of various cancers, including colorectal (CT26), lung (Lewis Lung Carcinoma), pancreatic (Pan-02), and lymphoma (A20), Roginolisib has demonstrated significant anti-tumor activity, particularly when used in combination with anti-PD-1 or anti-PD-L1 checkpoint inhibitors. This anti-tumor effect is associated with a remodeling of the tumor immune microenvironment, characterized by a decrease in immunosuppressive cells (Tregs, MDSCs, tumor-associated macrophages) and an increase in cytotoxic CD8+ T cells and NK cells.

# **Clinical Pharmacodynamics**

Roginolisib is being evaluated in multiple clinical trials for both solid and hematological malignancies. The primary studies to date are the Phase 1 DIONE-01 trial and the ongoing Phase 2 OCULE-01 trial.

# The DIONE-01 Study

The DIONE-01 study (NCT04328844) is a two-part, first-in-human trial that evaluated the safety, tolerability, and recommended Phase 2 dose (RP2D) of Roginolisib in patients with advanced solid tumors and follicular lymphoma.

- Dosing: The study explored continuous daily dosing at 10, 20, 40, and 80 mg. The RP2D was determined to be 80 mg once daily.
- Safety and Tolerability: Roginolisib was well-tolerated, with less than 7% of Grade 3/4
   treatment-emergent adverse events considered related to the drug at the RP2D. Importantly,



no immune-mediated or dose-limiting toxicities were observed, and unlike earlier PI3K $\delta$  inhibitors, no dose modifications were required.

- Efficacy in Uveal Melanoma: In a cohort of 29 patients with metastatic uveal melanoma,
  Roginolisib demonstrated promising clinical activity. The median overall survival (OS) was 16
  months, which compares favorably to the historical median OS of 7 months with second-line
  immunotherapy. The median progression-free survival (PFS) was 5 months, compared to
  less than 3 months in historical controls.
- Translational Analyses: Translational studies from the DIONE-01 trial provided key insights into the pharmacodynamic effects of Roginolisib in patients:
  - A reduction in immune-suppressive cell populations and chemokines was observed.
  - There was a decrease in circulating tumor DNA (ctDNA) from uveal melanoma-associated clones.
  - Suppression of PI3K-related signaling was confirmed, consistent with a shift toward a more activated tumor immune microenvironment.
  - An association with a reversal of the Treg-to-CD8 ratio was also noted.

#### The OCULE-01 Study

The OCULE-01 study (NCT06717126) is a randomized, open-label, multi-center Phase 2 trial currently evaluating the efficacy of Roginolisib in patients with metastatic uveal melanoma who have progressed on prior therapy.

- Study Design: Approximately 85 patients will be randomized to receive either Roginolisib (at 80 mg or 40 mg daily) or the investigator's choice of standard therapy.
- Primary Endpoint: The primary endpoint is overall survival.
- Secondary and Correlative Endpoints: Secondary endpoints include PFS, objective response
  rate, duration of response, and safety. Correlative studies will involve mandatory tumor
  biopsies at baseline and on-treatment to further evaluate the effects of Roginolisib on the
  tumor microenvironment, including assessments of Tregs, ctDNA, gene expression, and
  proteomics.



# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the methodologies used in key preclinical and clinical studies of Roginolisib.

#### **In Vitro Assays**

- PI3Kδ Enzymatic Assay: The half-maximal inhibitory concentration (IC50) of Roginolisib against PI3Kδ was determined using a standard enzymatic assay. While the specific protocol is proprietary, these assays typically involve incubating the purified enzyme with its substrate (ATP and a lipid substrate like PIP2) in the presence of varying concentrations of the inhibitor. The production of the phosphorylated product (PIP3) is then quantified, often using a luminescence- or fluorescence-based detection method.
- Cell Viability and Apoptosis Assays:
  - Cell Lines: A variety of cancer cell lines have been used, including Ramos B cells (a human Burkitt's lymphoma cell line), MDA-MB-231 (human breast cancer), and various malignant pleural mesothelioma cell lines.
  - Methodology: Cell viability can be assessed using various methods, such as MTT or MTS assays, which measure metabolic activity, or ATP-based assays (e.g., CellTiter-Glo®).
     Apoptosis is often quantified using assays that measure caspase activity, such as the Caspase-Glo® 3/7 assay, or by flow cytometry using Annexin V and propidium iodide staining.
- Western Blotting for pAkt Inhibition:
  - Cell Line: Ramos B cells are commonly used to assess the inhibition of B-cell receptor (BCR) signaling.
  - Protocol: Cells are stimulated with a BCR agonist (e.g., anti-IgM) in the presence or absence of Roginolisib. Following stimulation, cell lysates are prepared, and proteins are separated by SDS-PAGE. Phosphorylated AKT (pAkt) and total AKT levels are detected using specific antibodies, and the signal is visualized using chemiluminescence. The IC50 for pAkt inhibition is calculated from the dose-response curve.



- B-Cell Proliferation Assay:
  - Methodology: Primary B cells or B-cell lines are stimulated to proliferate using mitogens
    (e.g., anti-IgM, LPS, or CD40L) in the presence of varying concentrations of Roginolisib.
    Proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g.,
    [3H]-thymidine) or by using a dye dilution assay (e.g., CFSE) and flow cytometry.

#### In Vivo and Ex Vivo Assays

- Syngeneic Mouse Models:
  - Models: Commonly used models include CT26 (colorectal), Lewis Lung Carcinoma (lung),
     Pan-02 (pancreatic), and A20 (lymphoma) tumor models in immunocompetent mice.
  - Treatment: Roginolisib is typically administered orally. Combination therapies often involve the intraperitoneal injection of anti-PD-1 or anti-PD-L1 antibodies.
  - Readouts: Tumor growth is monitored by caliper measurements. At the end of the study, tumors are often excised for analysis of the tumor-infiltrating immune cells by flow cytometry or immunohistochemistry.
- Flow Cytometry for Immune Cell Analysis:
  - Sample Preparation: Tumors are dissociated into single-cell suspensions. Peripheral blood mononuclear cells (PBMCs) can also be isolated from blood samples.
  - Staining: Cells are stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations. A typical panel for analyzing T cells in the tumor microenvironment might include antibodies against CD45 (a pan-leukocyte marker), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and FoxP3 (a marker for Tregs). Additional markers for activation (e.g., CD69, ICOS) and exhaustion (e.g., PD-1, TIM-3) can also be included.
  - Analysis: Stained cells are analyzed on a flow cytometer to quantify the different immune cell subsets.

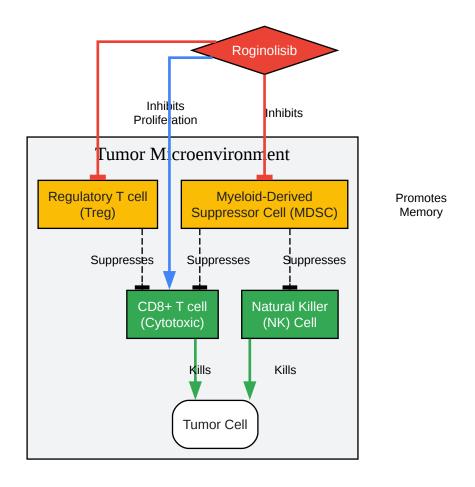
# **Clinical Trial Methodologies**



- DIONE-01 and OCULE-01 Trial Design:
  - Patient Population: Patients with advanced solid tumors (DIONE-01) or metastatic uveal melanoma (DIONE-01 expansion and OCULE-01).
  - Treatment: Oral Roginolisib administered daily.
  - Assessments: Tumor responses are assessed using RECIST 1.1 criteria. Safety is monitored according to CTCAE v5.0.
- Translational Biomarker Analyses:
  - Sample Collection: Serial blood samples and tumor biopsies are collected from patients.
  - ctDNA Analysis: Circulating tumor DNA is extracted from plasma and can be analyzed by next-generation sequencing (NGS) to identify and quantify tumor-specific mutations.
  - Proteomics: Plasma or serum samples can be analyzed using platforms like Olink to measure the levels of a wide range of proteins, including cytokines and chemokines.
  - Mass Cytometry (CyTOF): This technology allows for the high-dimensional analysis of single cells, enabling a deep characterization of immune cell populations in peripheral blood and tumor tissue using a large panel of antibodies.

# Visualizations Signaling Pathways and Experimental Workflows





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Caption: Roginolisib's immunomodulatory effects in the tumor microenvironment.



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Caption: A simplified workflow for the clinical evaluation of Roginolisib.

#### Conclusion

**Roginolisib hemifumarate** is a promising new anti-cancer agent with a unique pharmacodynamic profile. Its dual mechanism of action, combining direct anti-tumor effects with a profound immunomodulatory activity, positions it as a valuable therapeutic option for a



range of malignancies, particularly those with an immunosuppressed tumor microenvironment. The preclinical and clinical data gathered to date demonstrate a favorable safety profile and encouraging efficacy, especially in difficult-to-treat cancers like metastatic uveal melanoma. Ongoing clinical trials will further elucidate the full potential of Roginolisib, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive resource for researchers and drug development professionals seeking to understand the core pharmacodynamic principles of this novel PI3Kδ inhibitor.

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